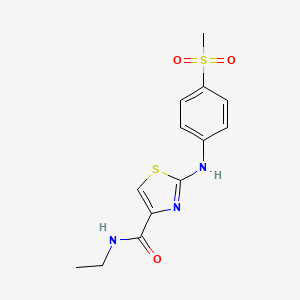

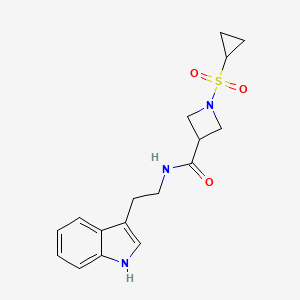

N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . This compound has been synthesized and investigated for its antibacterial activity . The molecules combine thiazole and sulfonamide, groups with known antibacterial activity .

Synthesis Analysis

The compound was synthesized with a yield of 65% . The synthesis involved the combination of thiazole and sulfonamide groups .Molecular Structure Analysis

The molecular structure of the compound was characterized by 1H NMR and 13C NMR . The NMR data, with proper chemical shifts and integrals, could characterize the structures .Chemical Reactions Analysis

The compound was synthesized as described above . The yield was 65%, and the NMR data provided the chemical shifts and integrals .Physical And Chemical Properties Analysis

The compound was synthesized with a yield of 65% . The NMR data, with proper chemical shifts and integrals, could characterize the structures .科学的研究の応用

Chemical Synthesis and Modifications

N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide and its derivatives have been explored for various synthetic applications. One study demonstrated the acylation and subsequent conversion processes for creating 2-acetyl(arylsulfonyl)amino derivatives from thiazole-carboxylic acids, leading to the development of esters and other functional derivatives (Dovlatyan et al., 2004). Similarly, the synthesis of 2,4,5-trisubstituted thiazoles through chemoselective thionation-cyclization processes showcases the compound's utility in creating structurally diverse thiazoles (Kumar et al., 2013).

Biocatalysis and Drug Metabolism

The compound's role in drug metabolism was highlighted in a study utilizing Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the use of microbial biocatalysis in drug development and analysis (Zmijewski et al., 2006).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of thiazole derivatives has produced compounds with significant activity against various pathogens. For instance, the synthesis of novel thiazolyl α-aminophosphonate derivatives showed potential in combating cancer and microbial infections, indicating the therapeutic relevance of these compounds (Gundluru et al., 2020). Similarly, the development of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors underscores the role of these compounds in addressing tuberculosis and related bacterial infections (Jeankumar et al., 2013).

Electrophysiological and Cardiac Applications

The exploration of N-substituted imidazolylbenzamides or benzene-sulfonamides for cardiac electrophysiological activity reveals the potential for developing selective class III agents for arrhythmia treatment, demonstrating the broad applicability of thiazole derivatives in cardiac care (Morgan et al., 1990).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-ethyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-3-14-12(17)11-8-20-13(16-11)15-9-4-6-10(7-5-9)21(2,18)19/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVMCEPYJVZHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)

![1-[3-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2615495.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)